N,N-dibutyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
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Overview
Description
N,N-DIBUTYL-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE is a complex organic compound with a molecular formula of C17H27N5O3 This compound is characterized by its unique structure, which includes a purine ring system substituted with dibutyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBUTYL-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE typically involves the reaction of appropriate purine derivatives with dibutylamine and other reagents under controlled conditions. One common method involves the use of catalysts such as Rh/I in the presence of N-methylpyrrolidone and decane, with the reaction carried out under CO2 and H2 atmospheres at elevated temperatures (100°C) for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N,N-DIBUTYL-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dibutyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dibutyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N,N-DIBUTYL-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N,N-DIBUTYL-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide (DMF): A commonly used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide (DMAc): Another solvent and reagent with similar applications to DMF.
1,3-Dimethyl-2-imidazolidinone: Used as a solvent and reagent in various chemical reactions.
Uniqueness
N,N-DIBUTYL-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H27N5O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N,N-dibutyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C17H27N5O3/c1-5-7-9-21(10-8-6-2)13(23)11-22-12-18-15-14(22)16(24)20(4)17(25)19(15)3/h12H,5-11H2,1-4H3 |
InChI Key |
HQWPYAKPIZGBHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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